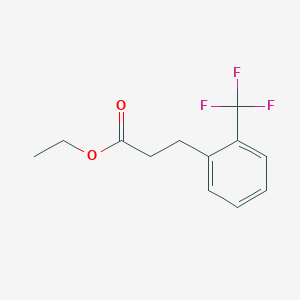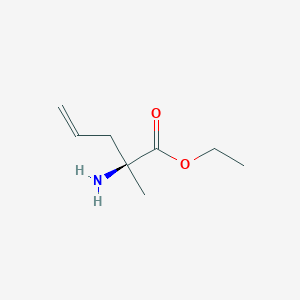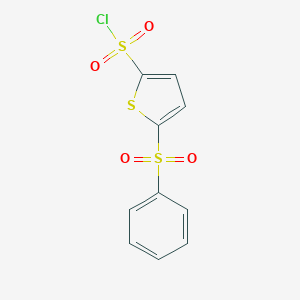
5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride (5-PTSC) is an organic compound that has been used in various scientific research applications. It is a white solid that has a melting point of 166°C and a boiling point of 204°C. 5-PTSC is a versatile compound that can be used in a variety of chemical synthesis processes, as well as in biological and biomedical research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride and related derivatives have been used in various synthetic pathways. A notable application is in the synthesis of thiophenyl-chalcone derivatives, which have been synthesized and evaluated for their antioxidant activity. One specific compound, a thiophenyl-chalcone derivative with a high antioxidant activity, surpassed quercetin, a well-known antioxidant agent, in ABTS activity. The study also highlighted the structure-activity relationship and the role of sulfonyl chloride derivatives in enhancing antioxidant activity (Sönmez, Gür, & Sahin, 2023).
Material Science and Surface Activity
- In the field of material science, thiophene derivatives have been investigated for their solubilization properties by micellar solutions. For instance, the interaction of thiophene derivatives with Sodium dodecyl sulphate, an anionic surfactant, was studied, providing insights into the thermodynamic parameters of solubilization and the impact of the molecular structure on the solubilization process (Saeed et al., 2017).
Biological and Medicinal Chemistry
- The thiophene scaffold has been utilized in the synthesis of compounds with potential biological activities. For example, a series of thiophene sulfonamide derivatives were synthesized and evaluated for their urease inhibition, antibacterial, and hemolytic activities. The study revealed the influence of the substitution pattern and electronic effects of different functional groups on the biological activity of these compounds (Noreen et al., 2017).
Polymer Science
- In polymer science, thiophene derivatives have been explored for cross-coupling polycondensation processes. A study demonstrated the nickel(II)-catalyzed deprotonative C–H functionalization polycondensation of thiophene derivatives, yielding regioregular polythiophenes. This method highlights the versatility of thiophene derivatives in polymer synthesis and the potential for creating novel polymeric materials with specific properties (Tamba, Fuji, Nakamura, & Mori, 2014).
Photocatalysis
- Arylsulfonyl chlorides, similar to this compound, have been utilized in visible-light photocatalyzed synthesis of heterobiaryls. The photocatalytic reactions involved cross-coupling of arylsulfonyl chloride with heterocyclic compounds like N-methylpyrrole, furan, and thiophene, showcasing a high regioselective manner and highlighting the potential of these compounds in photocatalytic applications (Natarajan, Bala, Mehta, & Bhasin, 2016).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration .
Propriétés
IUPAC Name |
5-(benzenesulfonyl)thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S3/c11-18(14,15)10-7-6-9(16-10)17(12,13)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVRDAYMHUGTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342332 |
Source


|
| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166964-37-0 |
Source


|
| Record name | 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
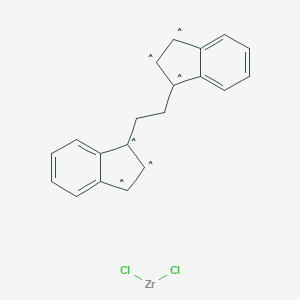

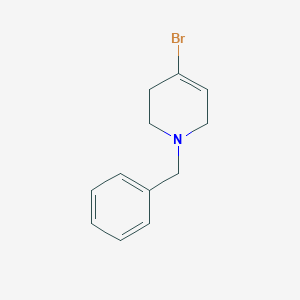

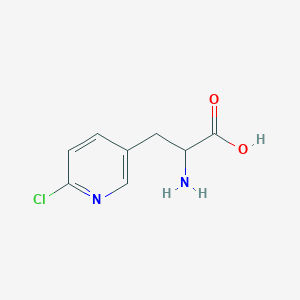

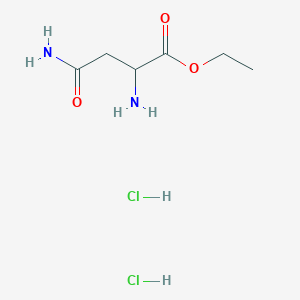
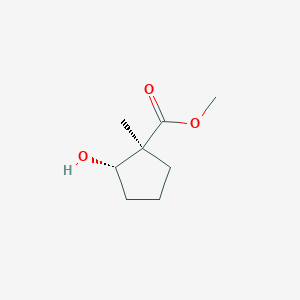
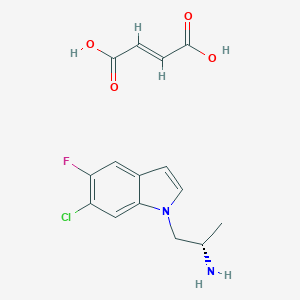

![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
